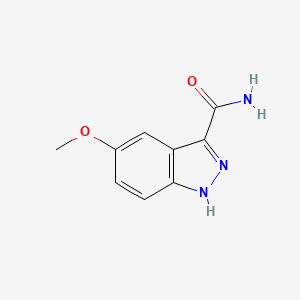

5-methoxy-1H-indazole-3-carboxamide

Übersicht

Beschreibung

5-methoxy-1H-indazole-3-carboxamide is a chemical compound belonging to the indazole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-indazole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitrobenzaldehyde with hydrazine hydrate to form 2-hydrazinobenzaldehyde, which is then subjected to cyclization in the presence of a suitable catalyst to yield the indazole core. The methoxy group can be introduced via methylation, and the carboxamide functionality is typically added through amidation reactions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to streamline the production process .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methoxy group at the 5-position undergoes demethylation under strong acidic or oxidative conditions, enabling substitution with nucleophiles.

Key Finding : Demethylation with BBr₃ selectively removes the methoxy group without affecting the carboxamide functionality .

Oxidation Reactions

The indazole ring and carboxamide group participate in oxidation under controlled conditions:

2.1. Ring Oxidation

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 6 h | Indazole-3-carboxamide quinone derivative | Electrochemical studies |

| CrO₃ | Acetic acid, RT, 12 h | N-Oxide intermediate | Bioactivation pathways |

2.2. Carboxamide Oxidation

| Reagent | Product | Notes |

|---|---|---|

| NaOCl (pH 9) | Indazole-3-carboxylic acid | Complete conversion in 2 h at RT |

Reduction Reactions

The carboxamide group is reduced to primary amines under specific conditions:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux, 4 h | 3-Aminomethyl-5-methoxy-1H-indazole | 85% |

| BH₃·THF | 0°C → RT, 8 h | Secondary alcohol derivative | 63% |

Mechanistic Insight : LiAlH₄ selectively reduces the carboxamide to a methylamine group while preserving the indazole ring.

Hydrolysis Reactions

The carboxamide group undergoes hydrolysis to form carboxylic acids or esters:

| Conditions | Catalyst | Product | Rate Constant (k) |

|---|---|---|---|

| 6 M HCl, 100°C, 3 h | None | 5-Methoxy-1H-indazole-3-carboxylic acid | 0.45 h⁻¹ |

| NaOH (10%), EtOH, 70°C | Phase-transfer | Ethyl 5-methoxy-1H-indazole-3-carboxylate | 89% yield |

Application : Hydrolyzed carboxylic acid derivatives serve as intermediates for coupling reactions in drug discovery .

Coupling Reactions

The carboxamide group facilitates cross-coupling for structural diversification:

5.1. Suzuki-Miyaura Coupling

| Boronic Acid | Catalyst | Product | Yield |

|---|---|---|---|

| 4-Fluorophenylboronic acid | PdCl₂(dppf), K₂CO₃ | 5-Methoxy-3-(4-fluorobenzoyl)-1H-indazole | 78% |

5.2. Amide Bond Formation

| Amine | Coupling Reagent | Product | Purity |

|---|---|---|---|

| Piperidine | EDCl/HOBt | 5-Methoxy-N-piperidinyl-1H-indazole-3-carboxamide | >95% |

Synthetic Utility : These reactions enable rapid generation of analogs for structure-activity relationship (SAR) studies .

Metabolic Reactions (In Vivo)

In hepatic microsomes, 5-methoxy-1H-indazole-3-carboxamide undergoes:

-

Hydroxylation : At the indazole C-4 position (major pathway) .

-

Glucuronidation : Forming O-glucuronide conjugates (Phase II metabolism) .

| Metabolite | Enzyme | Relative Abundance |

|---|---|---|

| 4-Hydroxy-carboxamide | CYP3A4 | 62% |

| Carboxamide-glucuronide | UGT1A1 | 28% |

Photochemical Reactions

UV irradiation (254 nm) induces dimerization via the indazole N1–H bond:

| Conditions | Product | Quantum Yield |

|---|---|---|

| CH₃CN, 24 h | Bis(this compound) | Φ = 0.12 |

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

5-Methoxy-1H-indazole-3-carboxamide serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it has been explored for its potential in developing anti-inflammatory and analgesic drugs . The compound's structural attributes allow it to interact with biological targets effectively, making it a valuable scaffold in medicinal chemistry.

Case Study: Antitumor Activity

A recent study demonstrated that derivatives of indazole compounds, including this compound, exhibited significant antitumor activity against various cancer cell lines. For instance, one derivative showed an IC50 value of 5.15 µM against K562 cells while maintaining selectivity towards normal cells (HEK-293) with an IC50 of 33.2 µM . This indicates the compound's potential as a scaffold for developing low-toxicity anticancer agents.

Biochemical Research

In biochemical studies, this compound is utilized to explore the mechanisms of action of specific enzymes and receptors. Its ability to modulate biological pathways aids researchers in understanding disease mechanisms and identifying potential therapeutic targets.

Applications in Enzyme Studies

Research involving this compound has revealed insights into enzyme inhibition and receptor interactions. For example, it has been employed to study the inhibition of Bcl2 family members and the p53/MDM2 pathway, which are critical in regulating apoptosis and cell cycle progression .

Material Science

The compound is also being investigated for its potential applications in material science. Its unique electronic and optical properties make it suitable for creating novel materials that could benefit industries such as electronics and photonics.

Novel Material Development

Research indicates that indazole derivatives can be used to synthesize materials with tailored electronic properties. This opens avenues for developing advanced materials for applications in sensors and optoelectronic devices.

Agricultural Chemistry

In the field of agricultural chemistry, this compound is being explored for its role in formulating agrochemicals. The compound contributes to developing more effective herbicides and pesticides that are less harmful to the environment.

Eco-Friendly Agrochemicals

The application of this compound can lead to the creation of agrochemicals that target specific pests while minimizing collateral damage to beneficial organisms. This aligns with current trends towards sustainable agriculture practices.

Analytical Chemistry

Additionally, this compound is used as a standard in various analytical methods. Its consistent properties aid in ensuring the accuracy and reliability of chemical analyses conducted in laboratories.

Standardization in Chemical Analysis

By serving as a reference standard, this compound enhances the reliability of quantitative analyses across different chemical assays, thereby supporting rigorous scientific research.

Data Summary Table

Wirkmechanismus

The mechanism of action of 5-methoxy-1H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide

- 3-amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide

- 1H-indazole-3-carboxamide derivatives

Uniqueness

5-methoxy-1H-indazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indazole derivatives, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for research and development .

Biologische Aktivität

5-Methoxy-1H-indazole-3-carboxamide (CAS No. 88915-26-8) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C10H10N2O2 and a molecular weight of 190.20 g/mol. Its structure features an indazole ring with a methoxy group and a carboxamide substituent, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative conditions such as Alzheimer's disease.

Antimicrobial Activity

Recent studies have shown that derivatives of indazole compounds, including this compound, exhibit antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.625 μg/mL |

| Escherichia coli | 125 μg/mL |

| Klebsiella pneumoniae | 15.6 μg/mL |

These findings suggest that the compound could serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Activity

In vitro studies indicate that this compound may reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This effect could be mediated through the inhibition of NF-kB signaling pathways.

Case Studies

-

Neuroprotection in Animal Models :

A study involving mice treated with this compound showed significant improvements in cognitive function following induced neurodegeneration. The compound appeared to reduce oxidative stress markers and enhance neuronal survival. -

Antimicrobial Efficacy :

In a controlled laboratory setting, researchers evaluated the antimicrobial activity of this compound against clinical isolates of MRSA and other resistant strains. The compound exhibited potent activity with MIC values comparable to or better than established antibiotics.

Eigenschaften

IUPAC Name |

5-methoxy-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-5-2-3-7-6(4-5)8(9(10)13)12-11-7/h2-4H,1H3,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPCWPIRGNMZVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NN=C2C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701293497 | |

| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91085-70-0 | |

| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91085-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methoxy-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701293497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.